2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 433704-51-9
VCID: VC6118546
InChI: InChI=1S/C22H23BrO5/c1-13-5-6-14(2)16(9-13)12-27-20-10-17-19(11-18(20)23)28-15(3)21(17)22(24)26-8-7-25-4/h5-6,9-11H,7-8,12H2,1-4H3
SMILES: CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OCCOC)Br
Molecular Formula: C22H23BrO5
Molecular Weight: 447.325

2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

CAS No.: 433704-51-9

Cat. No.: VC6118546

Molecular Formula: C22H23BrO5

Molecular Weight: 447.325

* For research use only. Not for human or veterinary use.

2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate - 433704-51-9

Specification

CAS No. 433704-51-9
Molecular Formula C22H23BrO5
Molecular Weight 447.325
IUPAC Name 2-methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C22H23BrO5/c1-13-5-6-14(2)16(9-13)12-27-20-10-17-19(11-18(20)23)28-15(3)21(17)22(24)26-8-7-25-4/h5-6,9-11H,7-8,12H2,1-4H3
Standard InChI Key FVEFSLYVAQGMNY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OCCOC)Br

Introduction

Structural and Chemical Identity

Nomenclature and Molecular Composition

The compound is systematically named 2-methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (CAS No.: 433704-51-9). Its molecular formula is C₂₂H₂₃BrO₅, with a molecular weight of 447.325 g/mol. The IUPAC name reflects its substitution pattern: a benzofuran core (fused benzene and furan rings) with methyl, bromo, and methoxy groups at positions 2, 6, and 5, respectively, and a 2-methoxyethyl ester at position 3.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.433704-51-9
Molecular FormulaC₂₂H₂₃BrO₅
Molecular Weight447.325 g/mol
IUPAC Name2-methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
SMILESCC1=CC(=C(C=C1)C)COC2=C(C=C3C(=C2)C(=C(O3)C)C(=O)OCCOC)Br
InChI KeyFVEFSLYVAQGMNY-UHFFFAOYSA-N

Structural Analysis

The benzofuran core is substituted with:

  • A methyl group at position 2, enhancing steric bulk and influencing ring electronics.

  • A bromo atom at position 6, introducing electronegativity and potential halogen bonding.

  • A (2,5-dimethylphenyl)methoxy group at position 5, contributing hydrophobic interactions.

  • A 2-methoxyethyl ester at position 3, offering hydrolytic stability and solubility modulation.

The presence of multiple methoxy groups increases lipophilicity, potentially improving blood-brain barrier penetration, while the bromine atom may enhance binding affinity to biological targets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol common to benzofuran derivatives:

  • Benzofuran Core Formation: Cyclization of 2-hydroxybenzyl alcohol with a ketone or aldehyde under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid).

  • Bromination: Electrophilic aromatic substitution at position 6 using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) .

  • Esterification: Reaction of the carboxylic acid intermediate with 2-methoxyethanol in the presence of a coupling agent (e.g., DCC or EDCI).

Table 2: Comparison of Benzofuran Synthesis Methods

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, reflux, 6h65–75
BrominationNBS, CCl₄, 0°C, 2h80–85
EsterificationEDCI, DMAP, CH₂Cl₂, 24h70–78

Industrial-Scale Production

For commercial manufacturing, continuous flow reactors are preferred to enhance yield (≥85%) and reduce reaction times. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures. Green chemistry principles, such as solvent recycling and catalytic bromination, are critical for sustainability.

CompoundIC₅₀ (μM)Target Cell LineMechanism
6-Bromo-2-methylbenzofuran0.12A549 (lung)DNA intercalation
5-Methoxybenzofuran-3-carboxylate2.75SGC7901 (colon)Topoisomerase II inhibition
Piperazine-benzofuran hybrid0.034A2780 (ovarian)RTK modulation

Structure-Activity Relationship (SAR) Insights

  • Bromine at Position 6: Enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins .

  • Methoxyethyl Ester: Improves metabolic stability compared to methyl esters, prolonging half-life in vivo.

  • 2,5-Dimethylphenyl Group: Increases lipophilicity, enhancing membrane permeability .

Applications in Medicinal Chemistry

Lead Compound Optimization

This compound serves as a lead structure for developing:

  • Antiproliferative Agents: Modifications at position 5 (e.g., replacing methoxy with amino groups) could enhance selectivity .

  • Antimicrobials: Brominated benzofurans show activity against drug-resistant Staphylococcus aureus (MIC: 4 μg/mL) .

Drug Delivery Systems

The 2-methoxyethyl ester’s hydrolytic stability makes it suitable for prodrug formulations, enabling targeted release in acidic tumor microenvironments.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models.

  • SAR Expansions: Synthesize analogs with fluorinated or cyano substituents.

  • Combination Therapies: Test synergies with checkpoint inhibitors (e.g., pembrolizumab).

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